molecular formula C12H10FNO2S B068257 Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 175137-08-3

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No. B068257
CAS RN: 175137-08-3
M. Wt: 251.28 g/mol
InChI Key: YIBRKYVKVWTHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, involves multi-step reactions, starting from basic thiophene scaffolds. For example, Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized using the Gewald synthesis technique, followed by treatment with aldehydes to obtain novel compounds (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by X-ray crystallography, providing detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, revealing intramolecular N-H···O hydrogen bonds stabilizing the structure (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, reactions with primary amines, hydrazine, and phenylhydrazine of methyl 3-amino-2-thiophene carboxylate derivatives yield specific thienopyrimidinones, providing insights into the mechanism of cyclization and the activities of functional groups (Hajjem et al., 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal and molecular structure of compounds like 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene has been investigated to explore inter and intramolecular interactions and their effects on physical properties (Dey et al., 2012).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity, stability, and functional group transformations, are studied to develop new synthetic routes and applications. For example, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate highlighted the importance of intramolecular N–H…O hydrogen bonds in forming a two-dimensional network, indicating how molecular interactions can influence chemical properties (Sapnakumari et al., 2014).

Scientific Research Applications

  • Synthesis of Complex Molecules:

    • Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yield [3,2-d]4(3H)thieno- pyrimidinones. This process contributes to the synthesis of complex molecules used in various applications (Hajjem, Khoud, & Baccar, 2010).
  • Pharmacological Applications:

    • Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate is identified as a tumor-selective agent, showing inhibition of tumor cell lines, including lymphoma/leukemia, prostate, renal, central nervous system, and liver tumors. Its derivatives are investigated for their anti-proliferative potency and selectivity (Thomas et al., 2014).
  • Genotoxic and Carcinogenic Potentials:

    • The genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic, are assessed. This research is important for understanding the potential toxic effects of thiophene derivatives in humans (Lepailleur et al., 2014).
  • Crystal Structure Analysis:

    • The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied, providing insights into the structural aspects of thiophene derivatives. This kind of research is fundamental in drug design and material science (Vasu et al., 2004).
  • Antiproliferative Activity:

    • Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes are reported. These compounds show potential as therapeutic agents against specific tumor cell types (Thomas et al., 2017).
  • Spectrophotometric Properties:

    • The spectrophotometric properties of new thienylazo reagents, including methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates, are synthesized and studied. These compounds are potential reagents for spectrophotometric analytical research (Barabash et al., 2020).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

properties

IUPAC Name

methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBRKYVKVWTHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347279
Record name methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-08-3
Record name methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-08-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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